molecular formula C10H13N B6147679 2-(4-methylphenyl)azetidine CAS No. 1270471-80-1

2-(4-methylphenyl)azetidine

Cat. No.: B6147679
CAS No.: 1270471-80-1
M. Wt: 147.2
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Description

2-(4-Methylphenyl)azetidine (IUPAC name: N-(4-methylphenyl)azetidine) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 4-methylphenyl group at the nitrogen atom. Its molecular formula is C₁₀H₁₃N (molecular weight: 147.22 g/mol). The compound is synthesized via a novel method developed by Deady, which involves coupling aryl groups to the azetidine ring under optimized conditions . This method has enabled the preparation of diverse N-arylazetidines, including derivatives with electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro) substituents.

Properties

CAS No.

1270471-80-1

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including 2-(4-methylphenyl)azetidine. Various synthesized azetidine derivatives have shown significant antibacterial and antifungal activities. For instance, compounds derived from azetidine structures were tested against strains such as Staphylococcus aureus and exhibited promising results compared to standard antibiotics like Streptomycin . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Antitubercular Activity
Azetidine derivatives have also been investigated for their potential in combating tuberculosis. Some studies report that specific azetidin-2-one analogues demonstrate effective inhibition of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . This highlights the potential of this compound in developing new antitubercular agents.

Anti-inflammatory Properties
In addition to antimicrobial effects, certain azetidine derivatives have been evaluated for anti-inflammatory activity. Research indicates that these compounds may inhibit enzymes such as Phospholipase A2 (PLA2), which plays a critical role in inflammatory processes . This suggests that this compound could be beneficial in treating inflammatory diseases.

Organic Synthesis Applications

Building Blocks for Combinatorial Libraries
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries, which are essential for drug discovery and development. The compound can be modified to yield various derivatives that may possess distinct biological activities .

Ligand Development
The compound has been utilized in the synthesis of ligands for catalysis. For example, it has been employed in copper-catalyzed reactions, demonstrating its utility in forming complex organic molecules through enantioselective processes . These reactions are crucial for developing pharmaceuticals with specific stereochemistry.

Case Study 1: Antimicrobial Evaluation

A study synthesized several azetidine derivatives, including those based on this compound, and evaluated their antimicrobial properties using the zone of inhibition method. The results indicated that specific derivatives exhibited significant antibacterial activity against various microbial strains .

Case Study 2: Synthesis of α-Amino Acids

Another research initiative focused on using azetidine-based compounds to create α-amino acids, which are fundamental building blocks for peptides and proteins. The study demonstrated that this compound could be effectively transformed into these amino acids, showcasing its versatility in organic synthesis .

Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus
Antitubercular ActivityMIC values as low as 0.78 μg/mL against TB
Anti-inflammatory PropertiesInhibition of PLA2 enzyme
Organic SynthesisBuilding Blocks for Combinatorial LibrariesEssential for drug discovery
Ligand DevelopmentUsed in copper-catalyzed reactions

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates reactions that lead to the formation of reactive intermediates, which can interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methyl group in 2-(4-methylphenyl)azetidine donates electrons via resonance, stabilizing the azetidine ring compared to electron-withdrawing substituents like chloro .
  • Steric Effects : Bulky substituents (e.g., 2,4,6-trimethylphenyl) hinder reactions due to steric crowding, whereas smaller groups (e.g., 4-methylphenyl) allow for more efficient synthetic modifications .

Key Observations :

  • Anti-Inflammatory Activity: The pyridazinone derivative in exhibits notable anti-inflammatory activity, which is absent in this compound, highlighting the role of the core heterocycle in bioactivity .
  • Material Science Applications : Pyrimidine derivatives (e.g., 2-(4'-hydroxyphenyl)pyrimidine) are used in OLEDs, whereas azetidines are primarily explored for drug discovery .

Reactivity and Stability

  • Ring Strain : Azetidines exhibit higher reactivity than five-membered analogues (e.g., pyrrolidines) due to ring strain, making them prone to ring-opening reactions. The 4-methylphenyl group slightly mitigates this strain compared to unsubstituted azetidine .
  • Comparison with γ-Lactams: notes that azetidines (e.g., compound 2e) and γ-lactams (e.g., 3f) show distinct toxicological profiles.

Chemical Reactions Analysis

Aza-Michael Additions

2-(4-Methylphenyl)azetidine participates in aza-Michael additions with α,β-unsaturated carbonyl systems. For example, reactions with (N-Boc-azetidin-3-ylidene)acetate yield hybrid azetidine-imidazole/indole derivatives (e.g., 4n–p ) via conjugate addition (53–56% yields) . Key observations:

  • Regioselectivity : The para-methyl group directs nucleophilic attack to the β-position of the enone.

  • Kinetics : Reactions with morpholine proceed faster (4 h, 73% yield) compared to bulkier amines .

Table 1: Aza-Michael Reaction Yields with Selected Nucleophiles

NucleophileProductYield (%)Conditions
ImidazoleAzetidine-imidazole53RT, 12 h
BenzimidazoleAzetidine-benzimidazole56RT, 12 h
IndoleAzetidine-indole55RT, 12 h
MorpholineMorpholine adduct73Reflux, 4 h

[4+2]-Cycloadditions

The strained azetidine ring undergoes Diels-Alder reactions as a dienophile. For instance, N-acetyl-2-azetidine derivatives react with dienes (e.g., 1,3-butadiene) to yield bicyclic azetidines (85 ) with up to 94% yield and endo selectivity .

Key Mechanistic Features:

  • Transition State : Endo preference due to secondary orbital interactions between the azetidine nitrogen and diene π-system .

  • Substituent Effects : Electron-withdrawing groups (e.g., acetyl) enhance reactivity by lowering the LUMO energy .

[2+2]-Cycloadditions

Under photochemical conditions, this compound reacts with alkenes (e.g., ethylene) via aza-Paternò-Büchi reactions to form fused bicyclic azetidines. A notable example uses visible light and an Ir(III) photocatalyst (fac-[Ir(dFppy)₃]) for triplet energy transfer .

Table 2: Photochemical [2+2]-Cycloaddition Outcomes

AlkeneProductYield (%)Diastereoselectivity (dr)
EthyleneBicyclic azetidine775:1
StyreneAryl-substituted824:1
AcrylateEster-functionalized683:1

Acid-Catalyzed Ring Expansion

Treatment with HCl in methanol triggers a rare aziridine-to-azetidine rearrangement, forming 3-methoxy-3-methylazetidines. Theoretical studies (DFT) indicate a stepwise mechanism involving aziridinium ion intermediates .

Key Data:

  • Activation Energy : ΔG‡ = 22.3 kcal/mol for the rate-determining ring expansion .

  • Substituent Tolerance : Electron-donating groups (e.g., methyl) accelerate the reaction by stabilizing cationic intermediates .

Reductive Ring Opening

Hydrogenation over palladium catalysts (e.g., Pd/C) cleaves the azetidine C–N bond, yielding 3-(4-methylphenyl)propylamine derivatives. For example, hydrogenolysis of 4a gives a primary amine in 64% yield under 40 psi H₂ .

Ligand in Copper-Catalyzed Henry Reactions

2,4-cis-Substituted derivatives of this compound act as chiral ligands in asymmetric Henry reactions. With Cu(OTf)₂, they achieve up to 96% conversion and 47% enantiomeric excess (e.e.) for β-nitro alcohols .

Table 3: Enantioselectivity in Henry Reactions

AldehydeLigande.e. (%)Conversion (%)
4-Chlorobenzaldehyde2,4-cis-Cl-phenyl4796
Benzaldehyde2,4-cis-Ph3282
4-Nitrobenzaldehyde2,4-cis-NO₂-phenyl2595

Pharmacological Relevance

While not directly studied, structurally related azetidines inhibit Mycobacterium tuberculosis (MIC₉₉ <10 μM) by disrupting mycolic acid biosynthesis . Derivatives also show STAT3 inhibition (IC₅₀ = 0.52 μM), highlighting potential medicinal applications .

Q & A

Q. What are the common synthetic routes for 2-(4-methylphenyl)azetidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of azetidine derivatives like this compound typically involves ring-closing reactions or substitution strategies. For example, azetidine analogs have been synthesized via N-alkylation of azetidine precursors with 4-methylphenyl-containing electrophiles. Reaction optimization often focuses on solvent choice (e.g., DMF or THF), temperature control (40–80°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Purification methods such as column chromatography or recrystallization are critical for isolating high-purity products .

Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?

  • Experimental methods : NMR (¹H/¹³C) and FT-IR spectroscopy confirm the azetidine ring and 4-methylphenyl substituent. Mass spectrometry (ESI-MS) validates molecular weight.
  • Computational methods : Density Functional Theory (DFT) calculations predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals. Predicted properties like polar surface area (PSA ≈ 60.94 Ų) and logP values help assess solubility and bioavailability .

Q. What are the primary biological targets or pharmacological activities reported for azetidine derivatives with 4-methylphenyl substituents?

Azetidine derivatives are often explored as ligands for neurotransmitter transporters. For instance, 3-substituted azetidines have shown high affinity and selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine (NET) transporters, making them candidates for neuropharmacological studies. The 4-methylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How does the stereochemistry of the azetidine ring influence the binding affinity and selectivity of this compound toward biological targets?

Stereochemical variations (e.g., cis vs. trans configurations) in the azetidine ring can drastically alter molecular interactions with target proteins. For example, (2R)-configured azetidines may exhibit higher DAT affinity due to better complementarity with the transporter’s binding pocket. Molecular docking studies and comparative SAR analyses are essential to map stereochemical contributions .

Q. What strategies can resolve contradictions in reported activity data for this compound analogs across different studies?

Discrepancies in activity data may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Validated approaches include:

  • Replicating experiments under standardized protocols.
  • Using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Conducting meta-analyses of published data to identify consensus trends .

Q. How can metabolic stability and in vivo pharmacokinetics of this compound be predicted or optimized?

  • In silico tools : Predict metabolic hotspots (e.g., cytochrome P450 oxidation sites) using software like Schrödinger or MOE.
  • Structural modifications : Introducing electron-withdrawing groups on the phenyl ring or replacing labile hydrogen atoms with deuterium (deuterium-switch strategy) can enhance metabolic stability.
  • In vitro assays : Microsomal stability assays and hepatocyte models assess phase I/II metabolism .

Q. What computational models are available to predict the physicochemical and ADME properties of this compound derivatives?

Tools like SwissADME, QikProp, and ADMET Predictor® estimate key parameters:

  • Lipophilicity (logP ≈ 2.5–3.5 for optimal membrane permeability).
  • Aqueous solubility (dependent on PSA and hydrogen-bond donors/acceptors).
  • Blood-brain barrier permeability (critical for CNS-targeted compounds) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?

Systematic SAR involves:

  • Substituent variation : Testing electron-donating/withdrawing groups on the phenyl ring.
  • Scaffold hopping : Replacing azetidine with pyrrolidine or piperidine to compare ring size effects.
  • Pharmacophore mapping : Identifying critical hydrogen-bond acceptors or hydrophobic regions using 3D-QSAR models .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates.
  • Data validation : Cross-reference experimental and computational results with databases like PubChem or NIST Chemistry WebBook .
  • Safety : Follow GHS guidelines for handling azetidine derivatives, including PPE (gloves, goggles) and proper ventilation .

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